(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
This compound, also known as FNT, is a novel compound that exhibits potential biochemical1. It has a molecular weight of 386.41.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity against various cells2.Molecular Structure Analysis
The exact molecular structure analysis of this compound is not available in the retrieved data. However, chemical shifts are often given in relative ppm and are usually referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been screened for their in vitro pharmacological activity4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, it has a molecular weight of 386.41.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural exploration of bioactive heterocycles, including compounds similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, have been detailed. These compounds are prepared and evaluated for their structural properties using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The importance of understanding the molecular structure, including conformations and intermolecular interactions, is emphasized for the stability and biological activity of these molecules (Benaka Prasad et al., 2018).
Antimicrobial Activity
Research has been conducted on the antimicrobial activities of new pyridine derivatives, which share structural similarities with the compound . These studies involve the synthesis of various derivatives followed by screening for antimicrobial efficacy against different strains of bacteria and fungi. The results highlight the potential of these compounds as antimicrobial agents, demonstrating variable and modest activity against investigated microbial strains (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype. A study involving the preparation and anti-tubercular activity assessment of structurally diverse benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain showed promising results. Several compounds exhibited low micromolar range MIC values, indicating potent anti-mycobacterial activity with low cytotoxicity, marking them as promising leads for further development (Pancholia et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
The future directions for this compound are not specified in the available resources. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity, suggesting potential areas of future research2.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-7-3-2-5-13(15)18(24)22-9-11-23(12-10-22)19-21-17-14(20)6-4-8-16(17)26-19/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJWMFWEWEAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
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